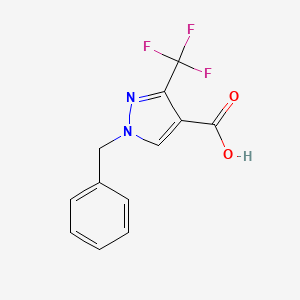![molecular formula C13H24N2O2 B7903805 Tert-butyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B7903805.png)
Tert-butyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate
Overview
Description
Tert-butyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate: is a chemical compound with the molecular formula C13H24N2O2. It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with a suitable spirocyclic precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate serves as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for the development of novel compounds with potential biological activity .
Biology and Medicine: This compound is investigated for its potential use in drug discovery and development. Its structural features make it a candidate for the design of enzyme inhibitors, receptor modulators, and other bioactive molecules .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its applications may extend to the production of polymers, agrochemicals, and other industrial products .
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the nature of the target and the context of its use .
Comparison with Similar Compounds
Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: Similar spirocyclic structure but with different substitution patterns.
Tert-butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate: Another spirocyclic compound with a different position of the amino group.
Uniqueness: Tert-butyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate is unique due to its specific substitution pattern and the presence of both tert-butyl and amino groups. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
tert-butyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-10(14)13(9-15)6-4-5-7-13/h10H,4-9,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIQTBXNODXXGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CCCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-N,N-diethylpyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B7903726.png)
![2-Bromo-7-trifluoromethyl-imidazo[1,2-a]pyridine](/img/structure/B7903735.png)


![7-Bromo-2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B7903767.png)
![3-Bromo-5-fluoro-4-methylbenzo[b]thiophene](/img/structure/B7903776.png)

![4-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B7903798.png)

![1-(2-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B7903820.png)
![5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-ol](/img/structure/B7903824.png)
![5-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde](/img/structure/B7903830.png)
![6-Benzyl-decahydro-[1,6]naphthyridine](/img/structure/B7903831.png)
